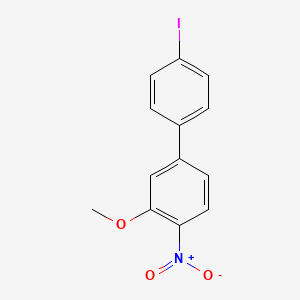
4'-Iodo-3-methoxy-4-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-Amino-3-methoxy-4-nitro-1,1’-biphenyl.
Oxidation: 4’-Iodo-3-carboxy-4-nitro-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.
4-Iodo-1,1’-biphenyl: Lacks the methoxy and nitro groups but contains the iodine atom.
3-Methoxy-4-nitro-1,1’-biphenyl: Similar structure but with different substitution patterns.
Uniqueness
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is unique due to the combination of the iodine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activities. The presence of these functional groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
116316-87-1 |
|---|---|
Fórmula molecular |
C13H10INO3 |
Peso molecular |
355.13 g/mol |
Nombre IUPAC |
4-(4-iodophenyl)-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C13H10INO3/c1-18-13-8-10(4-7-12(13)15(16)17)9-2-5-11(14)6-3-9/h2-8H,1H3 |
Clave InChI |
HVDJGFVFRLQEFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



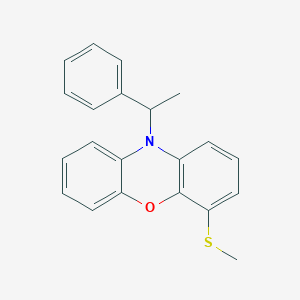
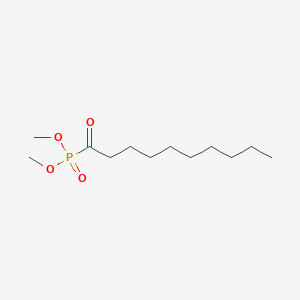
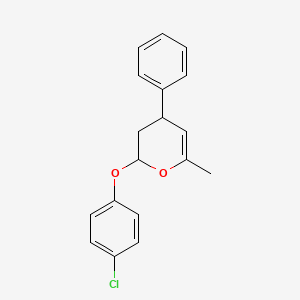
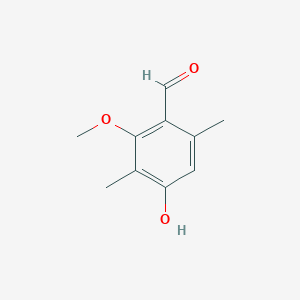


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
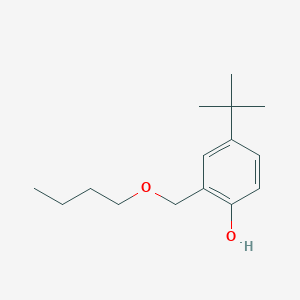

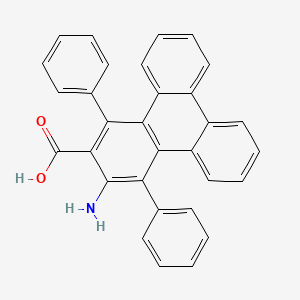
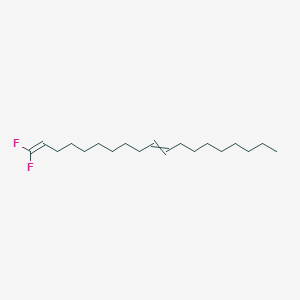

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
